Methyldioxy, fluoro- Methyldioxy, fluoro-
Brand Name: Vulcanchem
CAS No.: 119437-63-7
VCID: VC19138655
InChI: InChI=1S/CH3FO2/c2-1-4-3/h3H,1H2
SMILES:
Molecular Formula: CH3FO2
Molecular Weight: 66.032 g/mol

Methyldioxy, fluoro-

CAS No.: 119437-63-7

Cat. No.: VC19138655

Molecular Formula: CH3FO2

Molecular Weight: 66.032 g/mol

* For research use only. Not for human or veterinary use.

Methyldioxy, fluoro- - 119437-63-7

Specification

CAS No. 119437-63-7
Molecular Formula CH3FO2
Molecular Weight 66.032 g/mol
IUPAC Name fluoro(hydroperoxy)methane
Standard InChI InChI=1S/CH3FO2/c2-1-4-3/h3H,1H2
Standard InChI Key KVPQKZULEXOIOK-UHFFFAOYSA-N
Canonical SMILES C(OO)F

Introduction

Chemical Identification and Structural Characteristics

Methyl fluoroacetate (CAS 453-18-9) is formally designated as the methyl ester of fluoroacetic acid, with the molecular formula C3H5FO2\text{C}_3\text{H}_5\text{FO}_2. Its structure comprises a fluorine atom adjacent to an acetate group bonded to a methyl ester (Fig. 1) . The compound exists as a colorless, odorless liquid at standard temperature and pressure, contributing to its historical use as a stealth toxin .

Physicochemical properties include a boiling point of 104C104^\circ \text{C} and a density of 1.17g/cm31.17 \, \text{g/cm}^3 . Nuclear magnetic resonance (NMR) spectra confirm the deshielding effect of the fluorine atom on neighboring protons, with characteristic shifts observed at δ4.8ppm\delta \, 4.8 \, \text{ppm} for the methyl ester group and δ4.3ppm\delta \, 4.3 \, \text{ppm} for the fluorinated methylene group .

Historical Development and Synthesis Methods

Early Synthesis and Military Applications

First synthesized in 1896 by Frédéric Swarts via silver fluoride-mediated halogen exchange with methyl iodoacetate, MFA gained prominence during World War II as a candidate chemical weapon . Its odorless nature and high toxicity made it ideal for contaminating water supplies, with production scaling in multiple nations by 1945 .

Modern Synthetic Protocols

Contemporary synthesis employs phase-transfer catalysis (PTC) to enhance reaction efficiency (Table 1):

Table 1: Optimized Synthesis Conditions for Methyl Fluoroacetate

ParameterSpecification
CatalystTetrabutylammonium bromide
Solvent SystemDimethylformamide/Acetamide (1.5:1)
Temperature Range100C160C100^\circ \text{C} - 160^\circ \text{C}
Fluoride SourcePotassium Fluoride (KF)
Yield68-72%

The reaction mechanism proceeds through nucleophilic displacement, where fluoride ions attack methyl chloroacetate under PTC conditions . Catalyst selection critically influences reaction kinetics, with tetraalkylammonium salts providing optimal interfacial activity .

Toxicological Profile and Biochemical Mechanisms

Acute Toxicity Pathways

MFA exerts lethality through fluoroacetate's inhibition of the citric acid cycle. Upon metabolic hydrolysis to fluoroacetic acid, the compound irreversibly binds to aconitase, blocking ATP production . Rodent studies demonstrate an oral LD50\text{LD}_{50} of 0.1mg/kg0.1 \, \text{mg/kg}, with pulmonary edema and cardiac arrest as primary terminal events .

Chronic Exposure Risks

Fluoride retention studies reveal dose-dependent accumulation in bone tissue, with fractional retention rates reaching 55% in pediatric populations at intake levels exceeding 0.5mg F/day0.5 \, \text{mg F}^-/\text{day} . Occupational exposure limits are set at 0.05ppm0.05 \, \text{ppm} over 8 hours, reflecting the compound's potent neurotoxicity .

Industrial Applications and Regulatory Status

Rodenticide Formulations

Despite its toxicity, MFA remains licensed for vertebrate pest control in contained agricultural systems. Formulations typically combine MFA (2-5% w/w) with bittering agents like denatonium benzoate to prevent accidental ingestion .

Chemical Warfare Precursors

MFA's derivatives, including fluorosulfonate esters, were investigated as binary weapon components. Methyl fluorosulfonate (FSO2_2OCH3_3), while less electrophilic than triflate analogs, demonstrates acute inhalation toxicity (LC50=5ppm\text{LC}_{50} = 5 \, \text{ppm}) through pulmonary surfactant inactivation .

Environmental Fate and Degradation

Hydrolysis studies indicate moderate environmental persistence, with aqueous half-lives of 14-28 days at pH 7. Microbial degradation via defluorinase enzymes occurs in soil systems, producing nontoxic glycolate derivatives . Atmospheric oxidation pathways generate trifluoroacetic acid, a persistent organic pollutant with known phytotoxic effects .

Analytical Detection Methods

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) using DB-5MS columns provides detection limits of 0.01μg/L0.01 \, \mu\text{g/L} in aqueous matrices. Characteristic fragmentation patterns include m/z 45 (COOCH3+_3^+) and m/z 33 (FCH2+_2^+) .

Spectroscopic Identification

Fourier-transform infrared (FTIR) spectra show strong absorption at 1740cm11740 \, \text{cm}^{-1} (C=O stretch) and 1100cm11100 \, \text{cm}^{-1} (C-F vibration), enabling nondestructive analysis of contaminated materials .

Comparative Analysis with Structural Analogs

Methyl Fluorosulfonate (Magic Methyl):

  • Higher volatility (b.p.=62C\text{b.p.} = 62^\circ \text{C}) than MFA

  • Reacts exothermically with nucleophiles

  • Replaced by triflate derivatives in synthetic chemistry

Fluoroacetic Acid:

  • Parent acid of MFA

  • pKa=2.6\text{p}K_a = 2.6, enhancing membrane permeability

  • Used in commercial rodenticides until 1991 bans

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